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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

Cat. No.: B580592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthesis pathway for

Rivaroxaban EP Impurity I. The information presented herein is a compilation and adaptation

of synthetic methods described in the scientific literature for Rivaroxaban and its related

impurities. This document is intended for research and development purposes and should be

used in a controlled laboratory setting by qualified professionals.

Introduction
Rivaroxaban EP Impurity I, chemically known as 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-

[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-

yl]anilino]ethoxy]acetic acid, is a known process-related impurity in the synthesis of the

anticoagulant drug Rivaroxaban.[1][2][3] The control and synthesis of such impurities are

crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient

(API). This guide outlines a plausible multi-step synthesis route for obtaining this impurity,

which can be valuable for its use as a reference standard in analytical method development

and validation.

Proposed Synthesis Pathway
The proposed synthesis of Rivaroxaban EP Impurity I starts from the readily available starting

material, 4-(4-aminophenyl)morpholin-3-one. The pathway involves the formation of a key
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amine intermediate, followed by a double acylation reaction with 5-chlorothiophene-2-carbonyl

chloride.

4-(4-aminophenyl)morpholin-3-one

Intermediate Amine
(4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one)

1. Ring opening and cyclization

(S)-N-Glycidyl phthalimide
Rivaroxaban EP Impurity I

2. Diacylation

5-Chlorothiophene-2-carbonyl chloride

Click to download full resolution via product page

Figure 1: Proposed synthesis pathway for Rivaroxaban EP Impurity I.

Experimental Protocols
The following experimental protocols are adapted from procedures described for the synthesis

of Rivaroxaban and its chiral impurities.[3][4]

Step 1: Synthesis of Intermediate Amine (4-{4-[(5S)-5-
(aminomethyl)-2-oxo-1,3-oxazolidin-3-
yl]phenyl}morpholin-3-one)
This step involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-N-glycidyl

phthalimide to form a phthalimide-protected intermediate, followed by deprotection to yield the

key amine intermediate.

Reaction:

Phthalimide Intermediate Formation: 4-(4-aminophenyl)morpholin-3-one is reacted with (S)-

N-glycidyl phthalimide in a suitable solvent such as methanol or a mixture of methanol and

water. The reaction mixture is heated to reflux for an extended period (e.g., 15-24 hours).

The intermediate can be isolated by filtration upon cooling.
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Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This

can be achieved using a carbonylating agent like N,N'-carbonyldiimidazole (CDI) in a solvent

such as toluene at elevated temperatures (e.g., 105-110°C).

Deprotection: The phthalimide protecting group is removed by reacting the intermediate with

a 40% aqueous solution of methylamine in a solvent like methanol at an elevated

temperature (e.g., 60-65°C) for 4-6 hours. The resulting amine hydrochloride can be

precipitated by adjusting the pH with hydrochloric acid.

Step 2: Synthesis of Rivaroxaban EP Impurity I
This final step involves the diacylation of the intermediate amine with 5-chlorothiophene-2-

carbonyl chloride.

Reaction:

The intermediate amine hydrochloride is dissolved in a mixture of acetonitrile and water.

Triethylamine is added to the solution to act as a base.

The reaction mixture is cooled to a low temperature (e.g., 10-15°C).

A solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent is added dropwise

while maintaining the low temperature.

The reaction is stirred at this temperature for 2-3 hours.

The product, Rivaroxaban EP Impurity I, can be isolated by filtration and purified by

recrystallization from a suitable solvent system, such as acetic acid and water.

Data Presentation
The following tables summarize the key chemical entities and potential quantitative data for the

synthesis of Rivaroxaban EP Impurity I. The yield and purity data are illustrative and based

on similar reactions reported in the literature; actual results may vary.

Table 1: Key Reactants and Intermediates
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

Role in Synthesis

4-(4-

aminophenyl)morpholi

n-3-one

C₁₀H₁₂N₂O₂ 192.22 Starting Material

(S)-N-Glycidyl

phthalimide
C₁₁H₉NO₃ 203.19 Starting Material

4-{4-[(5S)-5-

(aminomethyl)-2-oxo-

1,3-oxazolidin-3-

yl]phenyl}morpholin-3-

one

C₁₄H₁₇N₃O₄ 291.30 Intermediate

5-Chlorothiophene-2-

carbonyl chloride
C₅H₂Cl₂OS 181.04 Acylating Agent

Rivaroxaban EP

Impurity I
C₂₄H₂₁Cl₂N₃O₇S₂ 598.48 Final Product

Table 2: Illustrative Reaction Parameters and Outcomes
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Step
Reaction
Type

Key
Reagents

Solvent(s
)

Temperat
ure (°C)

Typical
Yield (%)

Typical
Purity (%)
(by
HPLC)

1a.

Phthalimid

e

Intermediat

e

Formation

Ring

Opening

4-(4-

aminophen

yl)morpholi

n-3-one,

(S)-N-

Glycidyl

phthalimide

Methanol/

Water
Reflux 90-95 >97

1b.

Cyclization
Cyclization

N,N'-

Carbonyldii

midazole

Toluene 105-110 90-95 >98

1c.

Deprotectio

n

Deprotectio

n

40%

Methylamin

e solution,

HCl

Methanol 60-65 80-85 >99

2.

Diacylation
N-Acylation

5-

Chlorothiop

hene-2-

carbonyl

chloride,

Triethylami

ne

Acetonitrile

/Water
10-15 80-90 >99

Logical Workflow for Synthesis and
Characterization
The overall process for synthesizing and confirming the structure of Rivaroxaban EP Impurity
I can be visualized as follows:
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Synthesis

Purification

Characterization

Starting Materials
(4-(4-aminophenyl)morpholin-3-one,

(S)-N-Glycidyl phthalimide)

Step 1: Intermediate Amine Synthesis
(Ring opening, Cyclization, Deprotection)

Step 2: Diacylation with
5-Chlorothiophene-2-carbonyl chloride

Crude Rivaroxaban EP Impurity I

Recrystallization
(e.g., Acetic Acid/Water)

Pure Rivaroxaban EP Impurity I

Spectroscopic Analysis
(NMR, MS, IR)

Chromatographic Analysis
(HPLC, LC-MS)

Structural Confirmation
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Figure 2: General workflow for the synthesis and characterization of Rivaroxaban EP
Impurity I.

Conclusion
This technical guide provides a plausible and detailed synthesis pathway for Rivaroxaban EP
Impurity I based on available scientific literature. The provided experimental protocols, data

tables, and workflow diagrams are intended to serve as a comprehensive resource for

researchers and professionals in the field of drug development and quality control. The

successful synthesis and characterization of this impurity are essential for the development of

robust analytical methods for monitoring the purity of Rivaroxaban. It is imperative that all

experimental work is conducted with appropriate safety precautions in a suitable laboratory

environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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